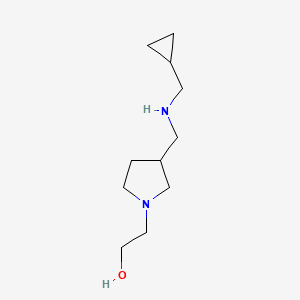
2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(((Ciclopropilmetil)amino)metil)pirrolidin-1-il)etanol es un compuesto químico que presenta un anillo pirrolidínico sustituido con un grupo ciclopropilmetilamino y una porción de etanol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-(((Ciclopropilmetil)amino)metil)pirrolidin-1-il)etanol generalmente implica la reacción de pirrolidina con ciclopropilmetilamina en condiciones controladas. La reacción se lleva a cabo a menudo en presencia de un disolvente adecuado y un catalizador para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura y la presión, se optimizan para lograr altos rendimientos y pureza del compuesto .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso se escala para acomodar la producción de cantidades más grandes, y se implementan pasos adicionales, como la purificación y el control de calidad, para garantizar la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-(((Ciclopropilmetil)amino)metil)pirrolidin-1-il)etanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes u otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
2-(3-(((Ciclopropilmetil)amino)metil)pirrolidin-1-il)etanol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor en el desarrollo de fármacos.
Industria: Utilizado en la producción de diversos productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción de 2-(3-(((Ciclopropilmetil)amino)metil)pirrolidin-1-il)etanol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de pirrolidina y moléculas sustituidas con ciclopropilmetilamino. Algunos ejemplos incluyen:
- 2-metil-3-(pirrolidin-1-il)propan-1-amina
- 2-(pirrolidin-1-il)pirimidinas .
Unicidad
2-(3-(((Ciclopropilmetil)amino)metil)pirrolidin-1-il)etanol es único debido a su combinación específica de grupos funcionales y características estructurales.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
2-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C11H22N2O/c14-6-5-13-4-3-11(9-13)8-12-7-10-1-2-10/h10-12,14H,1-9H2 |
Clave InChI |
GKDDLJIQMKUJGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNCC2CCN(C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796354.png)
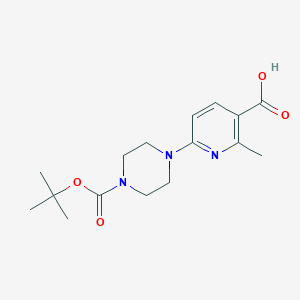

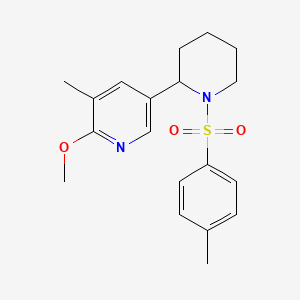
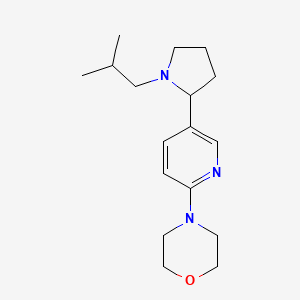
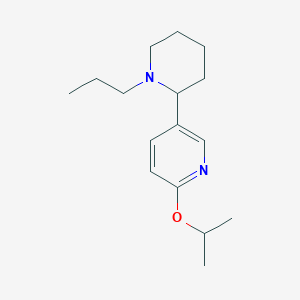


![2-(2-Bromophenyl)-5-((3,5-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11796399.png)

![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)
